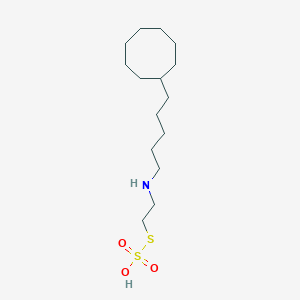
S-2-(((5-Cyclooctyloxy)pentyl)amino)ethyl thiosulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-2-(((5-Cyclooctyloxy)pentyl)amino)ethyl thiosulfate is a chemical compound with the molecular formula C15H31NO4S2. It is known for its unique structure, which includes a cyclooctyloxy group, a pentyl chain, and a thiosulfate group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-2-(((5-Cyclooctyloxy)pentyl)amino)ethyl thiosulfate typically involves multiple steps. One common method includes the reaction of 5-cyclooctyloxypentylamine with ethylene sulfide to form the intermediate compound, which is then reacted with thiosulfuric acid to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
S-2-(((5-Cyclooctyloxy)pentyl)amino)ethyl thiosulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonate derivatives.
Reduction: Reduction reactions can convert the thiosulfate group to thiol or sulfide groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiosulfate group is replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonate derivatives, while reduction can produce thiol or sulfide compounds. Substitution reactions can result in a variety of products depending on the nucleophile used .
Applications De Recherche Scientifique
S-2-(((5-Cyclooctyloxy)pentyl)amino)ethyl thiosulfate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for various diseases.
Industry: It is used in the development of new materials and as an additive in various industrial processes
Mécanisme D'action
The mechanism of action of S-2-(((5-Cyclooctyloxy)pentyl)amino)ethyl thiosulfate involves its interaction with specific molecular targets and pathways. The thiosulfate group can interact with thiol-containing enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
S-(2-{[5-(Cyclohexyloxy)pentyl]amino}ethyl) hydrogen sulfurothioate: Similar structure but with a cyclohexyloxy group instead of a cyclooctyloxy group.
Thiophene derivatives: Compounds containing a thiophene ring, which also exhibit various biological activities
Uniqueness
S-2-(((5-Cyclooctyloxy)pentyl)amino)ethyl thiosulfate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclooctyloxy group provides steric hindrance, potentially enhancing its stability and reactivity compared to similar compounds .
Propriétés
Numéro CAS |
21224-46-4 |
|---|---|
Formule moléculaire |
C15H31NO3S2 |
Poids moléculaire |
337.5 g/mol |
Nom IUPAC |
5-(2-sulfosulfanylethylamino)pentylcyclooctane |
InChI |
InChI=1S/C15H31NO3S2/c17-21(18,19)20-14-13-16-12-8-4-7-11-15-9-5-2-1-3-6-10-15/h15-16H,1-14H2,(H,17,18,19) |
Clé InChI |
XSQXZMAAAROSMX-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC(CCC1)CCCCCNCCSS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


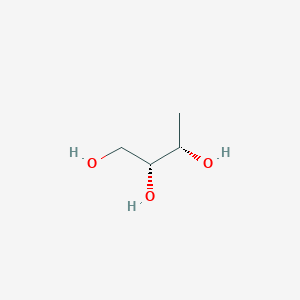
![3-[(3Z)-3-amino-3-hydroxyimino-propyl]sulfanyl-N'-hydroxy-propanamidine](/img/structure/B14161308.png)
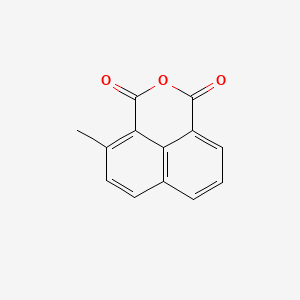
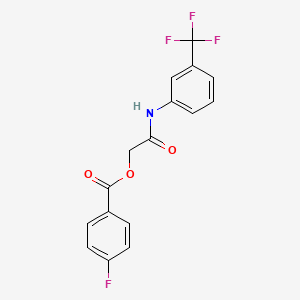
![Benzo[c]phenanthren-5-amine](/img/structure/B14161332.png)
![2-methyl-1H-anthra[1,2-d]imidazole-6,11-dione](/img/structure/B14161333.png)
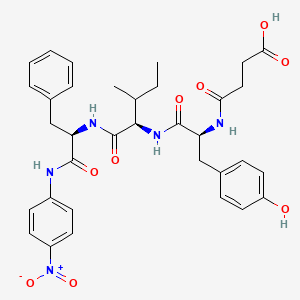
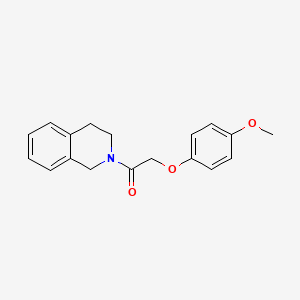
![N'-[(E)-pyridin-4-ylmethylidene]octanehydrazide](/img/structure/B14161350.png)
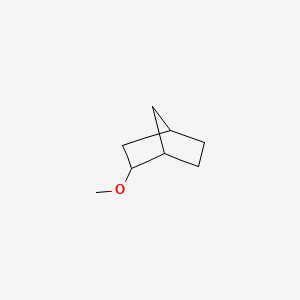
![9H-Carbazole, 9-[3-(3,5-dimethyl-1-piperazinyl)propyl]-, (3R-trans)-](/img/structure/B14161362.png)
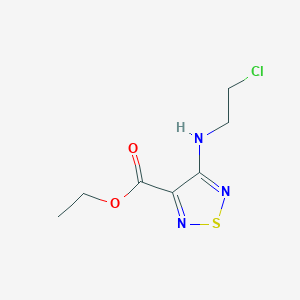
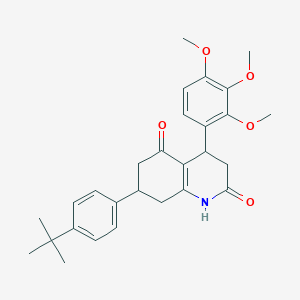
![2-(Chloromethyl)oxirane;1,3-diisocyanato-2-methylbenzene;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14161386.png)
